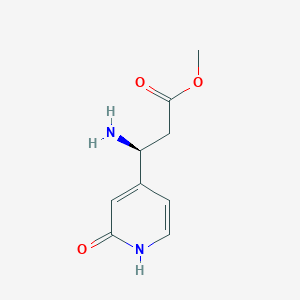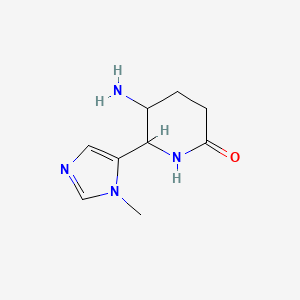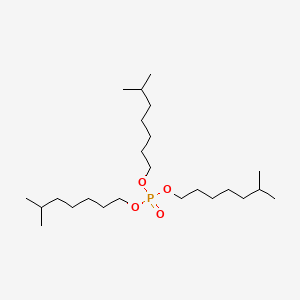
3-Nitro-4-(trifluoromethoxy)iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-(trifluoromethoxy)iodobenzene is an organic compound with the molecular formula C7H3F3INO3 and a molecular weight of 333.00 g/mol . It is characterized by the presence of a nitro group (-NO2), a trifluoromethoxy group (-OCF3), and an iodine atom attached to a benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(trifluoromethoxy)iodobenzene typically involves the nitration of 4-(trifluoromethoxy)iodobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Starting Material: 4-(trifluoromethoxy)iodobenzene
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: Controlled temperature, typically below 50°C
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-4-(trifluoromethoxy)iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are commonly used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of 3-amino-4-(trifluoromethoxy)iodobenzene.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
3-Nitro-4-(trifluoromethoxy)iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions due to its unique functional groups.
Medicine: Investigated for potential pharmaceutical applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Nitro-4-(trifluoromethoxy)iodobenzene is primarily determined by its functional groups. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The trifluoromethoxy group introduces steric and electronic effects, influencing the compound’s overall behavior in chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)iodobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-4-iodobenzene: Lacks the trifluoromethoxy group, resulting in different electronic and steric properties.
3-Nitro-4-(trifluoromethyl)iodobenzene: Contains a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group, leading to variations in reactivity and applications.
Uniqueness
3-Nitro-4-(trifluoromethoxy)iodobenzene is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and interactions are required.
Propiedades
Fórmula molecular |
C7H3F3INO3 |
|---|---|
Peso molecular |
333.00 g/mol |
Nombre IUPAC |
4-iodo-2-nitro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H3F3INO3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H |
Clave InChI |
STDDPLMLBMXHJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)[N+](=O)[O-])OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[[(E)-2-[2-[[2-[3-amino-2-[2-[[2-amino-3-hydroxy-2-(hydroxymethyl)propanoyl]amino]propanoylamino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]propanoylamino]-3-methylpent-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B12094002.png)



![2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12094032.png)



